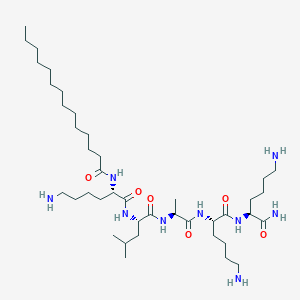

![molecular formula C32H27F4N5O3 B609463 N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 855527-92-3](/img/structure/B609463.png)

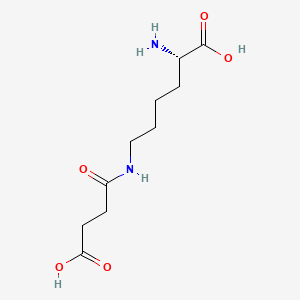

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Übersicht

Beschreibung

NBI 74330 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist (Ki = 3.6 nM in a radioligand binding assay). It inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 10 (CXCL10) or CXCL11 in RBL cells expressing human CXCR3 (IC50 = 7 nM for both). NBI 74330 inhibits CXCL11-induced chemotaxis of CXCR3-expressing H9 cells and PHA and IL-2 differentiated T cells (IC50s = 3.9 and 6.6 nM, respectively). In vivo, NBI 74330 (100 mg/kg) reduces peritoneal lymphocyte migration in a mouse model of peritonitis. It reduces the size and number of aortic arch atherosclerotic lesions in Ldlr-/- mice. NBI 74330 reduces spinal cord microglial activation and levels of CXCL4, CXCL9, and CXCL10 and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain.

NBI-74330 is an antagonist of CXC chemokine receptor 3 (CXCR3) with IC50 values of 7nM to18nM. NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Chemokine receptor CXCR3 promotes growth of glioma. CXCR3 antagonism exerts a direct anti-glioma effect and this receptor may be a potential therapeutic target for treating human GBM.

Wissenschaftliche Forschungsanwendungen

Atherosclerosis Treatment

NBI-74330 has been used as a CXCR3 antagonist to block CXCR3-mediated signaling in peritonitis and diet-induced atherosclerosis . The treatment resulted in a significant reduction in CD4 T cell and macrophage migration to the peritoneal cavity . Furthermore, atherosclerotic lesion formation in the aortic valve leaflet area and the entire aorta was significantly inhibited in NBI-74330 treated mice . This suggests that NBI-74330 could be a potential therapeutic agent for atherosclerosis .

Rheumatoid Arthritis Treatment

In a study using a DBA/1J mouse model of collagen-induced arthritis (CIA), NBI-74330 was used to block T-cell-mediated signaling . The treatment with NBI-74330 resulted in a significant decrease in the severity of arthritic scores and histological severity of inflammation . This indicates that NBI-74330 could be a potential treatment for rheumatoid arthritis .

Inhibition of Calcium Mobilization

NBI-74330 has been shown to inhibit calcium mobilization in response to CXCL11 and CXCL10 in RBL cells . This suggests that NBI-74330 could be used in research studies investigating calcium signaling pathways .

Chemotaxis Studies

NBI-74330 does not have a significant effect on chemotaxis induced by CXCR4 or CCR7 . This property makes it a useful tool in chemotaxis studies, where it can be used to specifically block CXCR3 without affecting other chemokine receptors .

Leukocyte Migration Studies

The ability of NBI-74330 to block CXCR3-mediated signaling can be used to study the migration of leukocytes to sites of inflammation . This can provide valuable insights into the mechanisms of inflammatory diseases .

Immune Response Modulation

Treatment with NBI-74330 has been shown to beneficially modulate the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion . This suggests that NBI-74330 could be used in research studies investigating the modulation of immune responses .

Wirkmechanismus

Target of Action

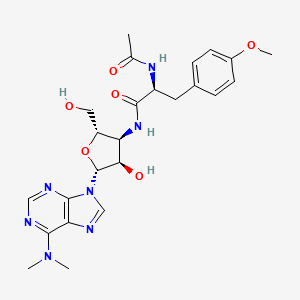

NBI-74330, also known as (+/-)-NBI 74330, is a potent and selective antagonist for the chemokine receptor CXCR3 . CXCR3 is a G protein-coupled receptor expressed on various types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . It plays a crucial role in the recruitment, migration, and trafficking of immune cells to sites of inflammation .

Mode of Action

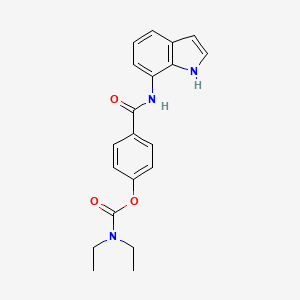

NBI-74330 potently inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3 . These chemokines are known ligands of CXCR3 and are strongly associated with the migration of CD4+ Th1 cells and CD8+ cytotoxic T lymphocytes in immune responses . By blocking the interaction between these chemokines and CXCR3, NBI-74330 can inhibit CXCR3-mediated signaling .

Biochemical Pathways

The inhibition of CXCR3 by NBI-74330 affects several biochemical pathways. It results in a significant reduction in CD4 T cell and macrophage migration to sites of inflammation, which is entirely CXCR3 dependent . This suggests that NBI-74330 can modulate the chemokine-mediated inflammatory response by interfering with leukocyte migration.

Pharmacokinetics

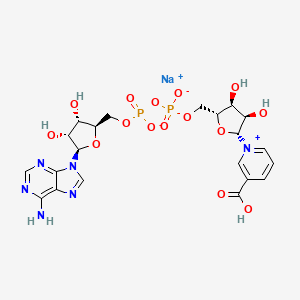

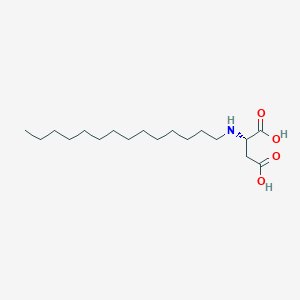

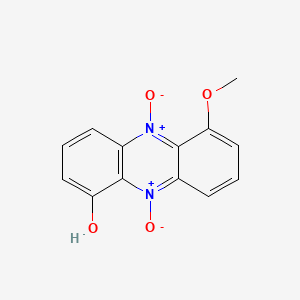

The pharmacokinetics of NBI-74330 have been studied in mice. After administration, NBI-74330 forms an N-oxide metabolite, which is also an antagonist of CXCR3 . Both the parent compound and its metabolite can be detected in plasma up to 7 hours after oral administration and 24 hours after subcutaneous administration . This indicates that NBI-74330 has a relatively long half-life in the body, which could contribute to its therapeutic effects.

Result of Action

The action of NBI-74330 leads to several molecular and cellular effects. It attenuates atherosclerotic plaque formation by blocking the direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque . It also beneficially modulates the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion . In addition, it reduces spinal cord microglial activation and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain .

Action Environment

The action of NBI-74330 can be influenced by various environmental factors. For instance, the presence of plasma can affect the affinity of NBI-74330 for CXCR3 . Moreover, the formation of the N-oxide metabolite in vivo suggests that metabolic processes in the body can also influence the action of NBI-74330

Eigenschaften

IUPAC Name |

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRGQUDUVGRCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |

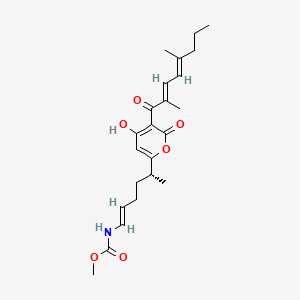

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)